p,p'-Methoxychlor olefin

描述

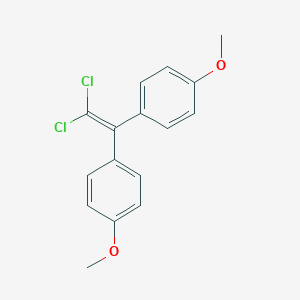

p,p’-Methoxychlor olefin: is a chemical compound with the molecular formula C16H14Cl2O2 . It is a derivative of methoxychlor, an organochlorine compound that has been used as an insecticide. The compound is characterized by the presence of two methoxy groups and two chlorine atoms attached to a central olefinic structure. It is also known by its systematic name, 1,1-Dichloro-2,2-bis(p-methoxyphenyl)ethylene .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of p,p’-Methoxychlor olefin typically involves the reaction of p-methoxybenzyl chloride with chloral in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an intermediate, which then undergoes dehydrochlorination to yield the final product .

Industrial Production Methods: Industrial production of p,p’-Methoxychlor olefin follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, reaction time, and the concentration of reactants to achieve the desired outcome .

化学反应分析

Types of Reactions: p,p’-Methoxychlor olefin undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the olefinic bond to a single bond, yielding saturated derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are used.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are employed for substitution reactions.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of saturated derivatives.

Substitution: Formation of substituted derivatives with different functional groups.

科学研究应用

Chemical Properties and Background

p,p'-Methoxychlor olefin (CHClO) is a chlorinated aromatic compound related to DDT. It exhibits insecticidal properties and has been studied for its potential impacts on both agricultural practices and environmental health.

Agricultural Applications

Insecticide Use

- Target Pests : this compound is primarily utilized as an insecticide against various agricultural pests, including aphids, beetles, and caterpillars. Its mode of action involves disrupting the nervous system of insects, making it effective for crop protection.

- Field Studies : Research has demonstrated its efficacy in controlling pest populations in crops such as cotton and vegetables. For instance, studies have shown that application rates of 0.5 to 1.0 kg/ha can significantly reduce pest damage without adversely affecting beneficial insects .

Environmental Monitoring

Detection in Environmental Samples

- Soil and Water Analysis : this compound is monitored in soil and water samples due to its persistence in the environment. Analytical methods such as gas chromatography-mass spectrometry (GC-MS) are employed to detect its presence in contaminated sites.

- Case Study : A study conducted on agricultural runoff revealed detectable levels of this compound in nearby water bodies, highlighting the need for effective monitoring strategies to assess environmental contamination .

Analytical Chemistry

Method Development for Residue Analysis

- Multiresidue Methods : The compound is often included in multiresidue pesticide analysis methods due to its structural similarities with other chlorinated pesticides. Techniques such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) followed by GC-MS have been developed for efficient extraction and quantification.

- Performance Metrics : Table 1 summarizes the performance metrics of analytical methods used for detecting this compound in food matrices:

| Method | Limit of Quantification (LOQ) | Recovery Rate (%) | Matrix Effect (%) |

|---|---|---|---|

| GC-MS | 0.5 ppb | 85 ± 10 | -15 to +5 |

| UPLC-MS/MS | 0.1 ppb | 90 ± 5 | -10 to +3 |

Toxicological Studies

Impact on Non-target Species

- Ecotoxicology : Research indicates that this compound can have toxic effects on non-target organisms, including aquatic life and pollinators. Studies assessing its toxicity levels have found significant impacts on fish and bee populations at concentrations above 1 ppb .

- Regulatory Considerations : Due to its potential environmental risks, regulatory agencies have established guidelines for its use in agricultural practices.

作用机制

The mechanism of action of p,p’-Methoxychlor olefin involves its interaction with biological molecules, particularly enzymes and receptors. The compound can bind to estrogen receptors, mimicking the effects of natural estrogens and disrupting normal hormonal functions. This interaction can lead to various biological effects, including alterations in reproductive and developmental processes .

相似化合物的比较

Methoxychlor: The parent compound from which p,p’-Methoxychlor olefin is derived.

Dichlorodiphenyltrichloroethane (DDT): Another organochlorine compound with similar insecticidal properties.

Dichlorodiphenyldichloroethylene (DDE): A breakdown product of DDT with similar chemical structure.

Uniqueness: p,p’-Methoxychlor olefin is unique due to its specific structural features, including the presence of methoxy groups and an olefinic bond. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

生物活性

p,p'-Methoxychlor olefin, a derivative of the pesticide methoxychlor, is recognized for its significant biological activity, particularly as an endocrine disruptor. This compound is structurally related to DDT and has been studied for its potential effects on human health and the environment. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound (CAS 2132-70-9) is characterized by its methoxy groups attached to a biphenyl structure. Its chemical formula is CHO, and it is often evaluated for its estrogenic activity due to its structural similarities with natural estrogens.

Endocrine Disruption

This compound exhibits notable endocrine-disrupting properties . Research indicates that it can bind to estrogen receptors (ERs), influencing hormonal balance and potentially leading to reproductive and developmental issues. In a study assessing the estrogen receptor binding affinities of various chemicals, methoxychlor was found to have significant affinity for ERs, suggesting its potential as an endocrine disruptor .

Toxicological Studies

Several toxicological studies have been conducted to evaluate the effects of this compound on various biological systems:

- In vitro Studies : These studies have demonstrated that p,p'-methoxychlor can induce cell proliferation in estrogen-sensitive cell lines, indicating its potential role as a xenoestrogen.

- Animal Studies : Research on Sprague-Dawley rats showed that exposure to methoxychlor resulted in alterations in reproductive parameters, including changes in ovarian function and hormone levels .

Data Summary

Case Study 1: Reproductive Health Impact

A study investigating the reproductive health impacts of this compound found that long-term exposure led to decreased fertility rates and altered hormone levels in female rats. The findings suggest that methoxychlor may disrupt normal reproductive functions through its action on estrogen receptors .

Case Study 2: Environmental Persistence

Research has indicated that p,p'-methoxychlor persists in the environment, being detected in various water sources and sediments. This persistence raises concerns about its bioaccumulation and long-term ecological effects, particularly on aquatic organisms that may be exposed to sub-lethal concentrations over extended periods .

The mechanisms through which p,p'-methoxychlor exerts its biological effects include:

- Estrogen Receptor Activation : By binding to ERs, it mimics natural estrogens, potentially leading to abnormal cellular responses.

- Alteration of Gene Expression : Methoxychlor can influence the expression of genes involved in reproductive health, leading to developmental abnormalities.

属性

IUPAC Name |

1-[2,2-dichloro-1-(4-methoxyphenyl)ethenyl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O2/c1-19-13-7-3-11(4-8-13)15(16(17)18)12-5-9-14(20-2)10-6-12/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCRYSVKEWAWTGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=C(Cl)Cl)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022518 | |

| Record name | p,p'-Methoxychlor olefin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2132-70-9 | |

| Record name | 1,1′-(2,2-Dichloroethenylidene)bis[4-methoxybenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2132-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxychlor olefin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002132709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-Methoxychlor olefin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p,p'-Methoxychlor olefin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHOXYCHLOR OLEFIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6FLD4PZ53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is p,p'-methoxychlor olefin formed?

A1: this compound is formed through the photocatalytic degradation of the pesticide methoxychlor in the presence of titanium dioxide and UV irradiation []. This process, known as photolysis, leads to the breakdown of methoxychlor into several products, including this compound and 4,4′-dimethoxybenzophenone []. The researchers used GC/MS analysis to identify these products by comparing their molecular ion and mass fragmentation patterns to known standards [].

Q2: What is the structure of this compound and how was it characterized in the study?

A2: While the research paper [] doesn't provide the exact structure or spectroscopic data for this compound, it mentions that the product was identified through GC/MS analysis. This technique separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio. By comparing the obtained mass spectra with library data, the researchers could confidently identify this compound as a product of methoxychlor photodegradation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。